molecular formula C17H13N5 B13941874 (6-Pyrazol-1-yl-pyridin-2-yl)-quinolin-6-yl-amine

(6-Pyrazol-1-yl-pyridin-2-yl)-quinolin-6-yl-amine

Cat. No.: B13941874
M. Wt: 287.32 g/mol
InChI Key: ITTPMGOIZGANNJ-UHFFFAOYSA-N
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Description

(6-Pyrazol-1-yl-pyridin-2-yl)-quinolin-6-yl-amine is a heterocyclic compound that features a unique structure combining pyrazole, pyridine, and quinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and coordination properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Pyrazol-1-yl-pyridin-2-yl)-quinolin-6-yl-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.

    Pyridine Ring Formation: The pyridine ring is introduced via condensation reactions with appropriate reagents.

    Quinoline Ring Formation: The quinoline moiety is synthesized through Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of corresponding quinoline N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of (6-Pyrazol-1-yl-pyridin-2-yl)-quinolin-6-yl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The presence of both pyrazole and quinoline moieties in a single molecule.

    Biological Activity: Enhanced activity due to the combined effects of different functional groups.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H13N5

Molecular Weight

287.32 g/mol

IUPAC Name

N-(6-pyrazol-1-ylpyridin-2-yl)quinolin-6-amine

InChI

InChI=1S/C17H13N5/c1-5-16(21-17(6-1)22-11-3-10-19-22)20-14-7-8-15-13(12-14)4-2-9-18-15/h1-12H,(H,20,21)

InChI Key

ITTPMGOIZGANNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N2C=CC=N2)NC3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

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